molecular formula C15H16O4 B1439193 3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one CAS No. 866240-05-3

3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

Cat. No.: B1439193
CAS No.: 866240-05-3
M. Wt: 260.28 g/mol
InChI Key: MVZWTPQPKJPVDF-UHFFFAOYSA-N
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Description

3,4,8-Trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one is a high-purity synthetic coumarin derivative intended for research and development applications. This compound features a coumarin core structure, a privileged scaffold in medicinal chemistry known for diverse biological activities, substituted with a reactive epoxide (oxirane) functional group . The epoxide moiety serves as a versatile synthetic handle, allowing researchers to readily functionalize the molecule through ring-opening reactions with various nucleophiles, facilitating the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . This compound is of significant interest in pharmacological research, particularly in the development of anti-inflammatory agents. Coumarin derivatives have demonstrated potent anti-inflammatory properties by modulating key signalling pathways such as AKT/mTOR and Nrf2/HO-1, and downregulating central transcription factors like NF-kβ, leading to reduced production of pro-inflammatory cytokines including IL-6, IL-1β, and TNF-α . Structural analogs of this compound, specifically those containing the (oxiran-2-yl)methoxy motif attached to the coumarin scaffold, are subjects of detailed structural and molecular docking analyses to elucidate their mechanisms of action . Key Research Applications: • Intermediate for the synthesis of complex heterocycles, including triazole and other azole-containing coumarin derivatives via reaction with various azoles . • Building block for the development of potential therapeutic agents targeting inflammatory conditions . • Substrate for exploring structure-activity relationships in coumarin-based drug discovery. Note: This product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-8-9(2)15(16)19-14-10(3)13(5-4-12(8)14)18-7-11-6-17-11/h4-5,11H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZWTPQPKJPVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

Preparation methods for such coumarin derivatives typically follow these steps:

  • Synthesis of the Coumarin Core with Methyl Substituents
    The chromen-2-one core with methyl groups at 3,4,8 positions can be prepared via classical Pechmann condensation or Knoevenagel condensation using appropriately substituted phenols and β-ketoesters or aldehydes.

    • For example, 3,4,8-trimethyl substitution can be introduced by starting from 3,4,8-trimethylphenol or derivatives.
    • Reaction conditions involve acid catalysis (e.g., sulfuric acid, Lewis acids) and heating to promote cyclization.
  • Introduction of the 7-Hydroxy Group
    The 7-position hydroxy group is essential as a handle for further etherification. This can be achieved by starting from 7-hydroxycoumarin derivatives or by selective hydroxylation at position 7 after core synthesis.

  • Alkylation with Epoxide-Containing Side Chain
    The key step is the alkylation of the 7-hydroxy group with an epoxide-containing alkylating agent such as epichlorohydrin or 2-(oxiran-2-yl)methyl halides.

    • This reaction is typically performed under basic conditions (e.g., K2CO3, NaH) in polar aprotic solvents (e.g., DMF, DMSO) to promote nucleophilic substitution.
    • Careful control of temperature and reaction time is necessary to avoid epoxide ring opening.
  • Purification and Characterization
    After synthesis, the product is purified by chromatography and characterized by NMR, IR, and mass spectrometry to confirm the presence of the epoxide and methyl substituents.

Detailed Preparation Protocol (Representative Example)

Step Reagents & Conditions Outcome
1. Coumarin Core Synthesis 3,4,8-trimethylphenol + β-ketoester, acid catalyst, heat Formation of 3,4,8-trimethyl-7-hydroxycoumarin
2. Alkylation 7-hydroxycoumarin + epichlorohydrin, K2CO3, DMF, 40-60°C, 12 h Formation of 3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
3. Purification Column chromatography (silica gel), eluent: ethyl acetate/hexane Pure target compound

Research Findings and Optimization

  • Regioselectivity: The selective alkylation at the 7-hydroxy position is favored due to its phenolic nature and accessibility.
  • Epoxide Stability: Mild basic conditions and moderate temperatures prevent epoxide ring opening, preserving the oxirane moiety.
  • Yields: Reported yields for similar coumarin epoxide ethers range from 60-85%, depending on reaction scale and purification efficiency.
  • Alternative Methods: Some studies explore metal-catalyzed coupling or phase-transfer catalysis to improve reaction rates and selectivity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Pechmann Condensation + Epichlorohydrin Alkylation 3,4,8-trimethylphenol, β-ketoester H2SO4 (acid), epichlorohydrin, K2CO3 Heat for condensation; 40-60°C for alkylation Straightforward, well-established Requires careful control to avoid epoxide ring opening
Knoevenagel Condensation + Epoxide Alkylation 3,4,8-trimethyl-7-hydroxycoumarin, aldehyde Piperidine, epichlorohydrin, NaH Mild base, polar solvent Good selectivity, scalable Sensitive to moisture, epoxide stability concerns
Metal-Free Visible Light Catalysis (Emerging) Coumarin derivatives Organic dyes, epoxide precursors Room temperature, light irradiation Green chemistry approach Requires specialized equipment, less common

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and properties:

Compound Name (CAS/ID) Molecular Formula Substituents Synthesis Yield/Purity Key Biological Activities References
Target Compound (866240-05-3) C₁₇H₂₀O₃ 3,4,8-Me; 7-(oxiran-2-ylmethoxy) 95% purity Not explicitly reported
ACS56 (3,4,8-Tri-Me-prenyl) C₁₇H₂₀O₃ 3,4,8-Me; 7-(3-methylbut-2-en-1-yloxy) 83% yield Antifungal resistance modulation
4-Methyl-7-(oxiran-2-ylmethoxy) C₁₃H₁₂O₄ 4-Me; 7-(oxiran-2-ylmethoxy) Not specified Antibacterial, antifungal
7-[(3,3-Dimethyloxiran)methoxy] C₁₉H₂₂O₅ 7-[(3,3-dimethyloxiran)methoxy]; 8-isopropenyl Not specified Antileishmanial (EC₅₀: ~10 μg/mL)
Sigma-Aldrich C25H28O4 C₂₅H₂₈O₄ 3,4,8-Me; 7-(2-oxo-2-(4-pentylphenyl)ethoxy) Not specified Rare chemical; no activity data
Key Observations:

Substituent Impact on Lipophilicity: The target compound’s epoxide group and methyl substitutions likely increase its polarity compared to prenylated analogues (e.g., ACS56). The logP values of epoxide-containing coumarins (e.g., compound 22 in ) are optimized for antimicrobial activity, suggesting the target compound may share similar pharmacokinetic traits .

Synthetic Accessibility :

  • Prenylated derivatives (e.g., ACS56) achieve high yields (83–91%) via alkylation with prenyl bromide , while epoxide-containing analogues require epichlorohydrin coupling under reflux . The target compound’s synthesis route remains unspecified but likely follows similar methodologies.

Antifungal and Antibacterial Potential
  • ACS56 and related prenylated coumarins modulate antifungal resistance in Saccharomyces cerevisiae mutants, implicating ABC transporter interactions .
  • Epoxide-linked coumarins (e.g., 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one) exhibit broad-spectrum antibacterial and antifungal activities, attributed to the electrophilic oxirane ring’s reactivity with microbial enzymes .
Antileishmanial Activity
  • The compound 7-{[(3,3-dimethyloxiran)methoxy}-8-isopropenyl-2H-chromen-2-one demonstrates potent antileishmanial effects (EC₅₀: 9.9 μg/mL), highlighting the role of epoxide diversity in antiparasitic activity .
Unexplored Therapeutic Niches

Physicochemical and Structural Data

Table: Structural and Spectral Comparisons
Parameter Target Compound ACS56 4-Methyl-7-(oxiran) [22]
1H NMR (δ ppm) Not reported Aromatic H: 6.2–7.1; Prenyl: 1.6–5.4 Aromatic H: 6.3–7.0; Oxiran: 3.8–4.5
13C NMR (δ ppm) Not reported C=O: 160.2; Prenyl C: 17.9–121.5 C=O: 161.0; Oxiran C: 44.8–52.1
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3CO3)C CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)C COC1=CC2=C(C=C1)OC(=O)C2=C

Biological Activity

3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, characterized by its unique structure featuring an epoxide group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H16O4, with a molecular weight of 260.29 g/mol. The structure comprises a chromenone backbone with three methyl substituents and an oxirane functional group at position 7. These structural features contribute to its reactivity and biological potential.

PropertyValue
IUPAC Name3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)chromen-2-one
Molecular FormulaC15H16O4
Molecular Weight260.29 g/mol
CAS Number866240-05-3

Biological Activities

Research indicates that coumarin derivatives exhibit a broad range of biological activities including:

  • Antimicrobial Activity : Coumarins have been shown to possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some studies suggest that compounds like this compound may inhibit cancer cell proliferation through various mechanisms.
  • Acetylcholinesterase Inhibition : Coumarin derivatives are known for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease.

Case Study: Acetylcholinesterase Inhibition

A study focused on coumarin derivatives demonstrated that compounds with similar structures to this compound exhibited promising AChE inhibitory activity. For instance, one compound showed an IC50 value of 2.7 µM, indicating strong potential for therapeutic application in Alzheimer's disease treatment .

The mechanism of action for this compound involves its interaction with biological targets through the epoxide group. This group can react with nucleophilic sites in proteins and enzymes, leading to covalent modifications that alter their activity. Such interactions can modulate various biochemical pathways associated with disease processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other coumarin derivatives:

Compound NameStructure FeaturesUnique Aspects
4-methylcoumarinMethyl group at position 4Lacks additional methyl groups and oxirane functionality
7-hydroxycoumarinHydroxyl group at position 7Does not contain an oxirane group
CoumarinBasic structure without substituentsSimplest form without additional functional groups

The presence of multiple methyl groups and the oxirane moiety in this compound enhances its biological activity compared to these similar compounds.

Research Applications

The compound has potential applications across various fields:

  • Pharmaceuticals : As a lead compound for developing new drugs targeting neurodegenerative diseases.
  • Agriculture : Investigated for its antimicrobial properties against plant pathogens.
  • Material Science : Explored for use in developing new materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one?

  • Methodology : A common approach involves reacting epichlorohydrin with a hydroxylated coumarin precursor (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) under reflux conditions to introduce the oxirane (epoxide) moiety . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using 1^1H/13^13C NMR. Ensure anhydrous conditions to avoid epoxide ring opening.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Key Data :

  • FTIR : Look for C=O stretch (~1647 cm1^{-1}) and epoxide C-O-C (~1246 cm1^{-1}) .
  • 1^1H NMR : Peaks at δ 6.34 (d, coumarin H-3), δ 4.2–4.5 (m, oxirane methoxy), and δ 2.1–2.5 (methyl groups) .
  • Mass Spec : Molecular ion peak at m/z 260.29 (C15_{15}H16_{16}O4_4) .

Q. What methods ensure purity and detect impurities in this compound?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). A purity of ≥95% is typical, with impurities likely from incomplete epoxidation or methyl group oxidation .
  • TLC : Monitor reactions using silica plates (ethyl acetate:hexane = 3:7); Rf_f ≈ 0.5 .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities (e.g., antibacterial vs. inactive results)?

  • Approach :

Dose-Response Analysis : Test across a wide concentration range (0.1–100 µM) to identify threshold effects .

Structural Analog Comparison : Compare with derivatives lacking the oxirane group to isolate functional group contributions .

Assay Validation : Replicate under standardized conditions (e.g., CLSI guidelines) to rule out methodological variability .

Q. What strategies optimize crystallographic analysis for this compound?

  • Crystal Growth : Use slow evaporation in dichloromethane/methanol (9:1). The methyl and oxirane groups may induce packing challenges; consider seeding .
  • Refinement : Employ SHELXL for small-molecule refinement. Validate with R1_1 < 0.05 and wR2_2 < 0.10 using high-resolution (<1.0 Å) data .

Q. How does the reactivity of the epoxide group influence derivatization?

  • Functionalization :

  • Nucleophilic Opening : React with azoles (imidazole, triazole) in ethanol at 60°C to form azolyl-ethanol derivatives .
  • Acid-Catalyzed Ring Opening : Use H2_2SO4_4 to generate diols for further conjugation .
    • Stability : Monitor epoxide integrity via 1^1H NMR (disappearance of δ 3.8–4.5 peaks indicates degradation) .

Q. How to design pharmacological studies for its bioactivity?

  • In Vitro : Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays. Include cytotoxicity testing on mammalian cells (e.g., HEK293) .
  • In Silico : Perform docking studies with bacterial topoisomerase II (PDB: 3TTZ) to predict binding modes of the coumarin-epoxide scaffold .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

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